molecular formula C21H17N3OS2 B2813791 N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 941951-98-0

N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2813791
CAS No.: 941951-98-0
M. Wt: 391.51
InChI Key: GNGLUJWUXQSRFR-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H17N3OS2 and its molecular weight is 391.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of derivatives related to N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide has been extensively studied. One study highlights the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to the formation of aminothiazoles, amino-oxazoles, and other derivatives. These compounds showed promising antimicrobial activity, with specific derivatives exhibiting high activity against various strains. Computational calculations were also employed to support the experimental findings and provide insights into the compounds' chemical properties (Fahim & Ismael, 2019).

Drug Discovery Applications

The compound and its analogs have been investigated for their potential in drug discovery, particularly as inhibitors of specific enzymes and receptors, which are critical in disease pathways. For instance, derivatives have been studied for their inhibitory activity against phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are essential in cell growth and proliferation pathways. Modifications to the chemical structure aimed to improve metabolic stability, demonstrating the potential for therapeutic applications (Stec et al., 2011).

Theoretical and Computational Studies

Theoretical investigations have also been carried out to explore the antimalarial properties of sulfonamide derivatives, including this compound derivatives. These studies included computational calculations and molecular docking to evaluate the compounds' interactions with biological targets, providing a foundation for further drug development efforts (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS2/c25-20(15-26-17-8-2-1-3-9-17)24(14-16-7-6-12-22-13-16)21-23-18-10-4-5-11-19(18)27-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGLUJWUXQSRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.